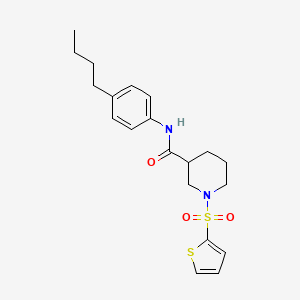![molecular formula C23H21N3O4S B11335930 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11335930.png)
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-氰基-6-(4-甲氧基苯基)吡啶-2-基]硫代}-N-(2,5-二甲氧基苯基)乙酰胺是一种结构独特的复杂有机化合物,包含吡啶环、氰基和甲氧基苯基基团。
准备方法
合成路线和反应条件
2-{[3-氰基-6-(4-甲氧基苯基)吡啶-2-基]硫代}-N-(2,5-二甲氧基苯基)乙酰胺的合成通常需要多个步骤。一种常见的合成方法是将3-氰基-6-(4-甲氧基苯基)吡啶-2-硫醇与2,5-二甲氧基苯乙酰氯在碱(如三乙胺)存在下反应。反应通常在二氯甲烷等有机溶剂中室温下进行。
工业生产方法
该化合物的工业生产方法在文献中没有得到很好的记载。大规模合成可能需要优化反应条件以提高产率和纯度,以及使用连续流反应器来提高效率和可扩展性。
化学反应分析
反应类型
2-{[3-氰基-6-(4-甲氧基苯基)吡啶-2-基]硫代}-N-(2,5-二甲氧基苯基)乙酰胺可以发生各种化学反应,包括:
氧化: 硫醇基中的硫原子可以被氧化生成亚砜或砜。
还原: 在适当条件下,氰基可以被还原为胺基。
取代: 通过亲核取代反应,甲氧基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用氢化锂铝或催化氢化等还原剂。
取代: 通常使用甲醇钠或叔丁醇钾等亲核试剂。
主要产物
氧化: 亚砜或砜。
还原: 胺类。
取代: 视所用亲核试剂而定,形成各种取代衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 由于其独特的结构和反应性,被探索为潜在的治疗剂。
工业: 用于开发具有特定性质(如导电性或荧光性)的新材料。
作用机制
2-{[3-氰基-6-(4-甲氧基苯基)吡啶-2-基]硫代}-N-(2,5-二甲氧基苯基)乙酰胺的作用机制尚未完全阐明。据信它通过其官能团与特定分子靶标(如酶或受体)相互作用。氰基和甲氧基基团可能在与这些靶标结合中起作用,而硫醇基可能参与氧化还原反应。
相似化合物的比较
类似化合物
- 2-{[3-氰基-6-(4-甲基苯基)吡啶-2-基]硫代}-N-(2,5-二甲氧基苯基)乙酰胺
- 2-{[3-氰基-6-(4-丙氧基苯基)吡啶-2-基]硫代}-N-(2,5-二甲氧基苯基)乙酰胺
- 2-{[3-氰基-6-(4-溴苯基)吡啶-2-基]硫代}-N-(2,5-二甲氧基苯基)乙酰胺
独特性
2-{[3-氰基-6-(4-甲氧基苯基)吡啶-2-基]硫代}-N-(2,5-二甲氧基苯基)乙酰胺的独特性在于其官能团的特定组合,赋予其独特的化学和生物学性质。
属性
分子式 |
C23H21N3O4S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O4S/c1-28-17-7-4-15(5-8-17)19-10-6-16(13-24)23(26-19)31-14-22(27)25-20-12-18(29-2)9-11-21(20)30-3/h4-12H,14H2,1-3H3,(H,25,27) |
InChI 键 |
WJPPDDKGNDQBDU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11335864.png)
![N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide](/img/structure/B11335865.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B11335870.png)

![N-[4-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335894.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11335899.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B11335904.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335906.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11335907.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335910.png)
![N-(2,4-dimethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11335911.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11335912.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11335915.png)
![2-(2-methoxyphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11335920.png)
